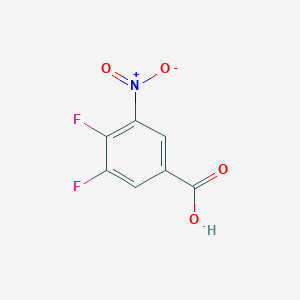![molecular formula C18H15F3N2O2 B1418095 (Z)-2-乙酰-N-苯基-3-[4-(三氟甲基)苯胺基]-2-丙烯酰胺 CAS No. 1025617-09-7](/img/structure/B1418095.png)
(Z)-2-乙酰-N-苯基-3-[4-(三氟甲基)苯胺基]-2-丙烯酰胺
描述
(Z)-2-acetyl-N-phenyl-3-[4-(trifluoromethyl)anilino]-2-propenamide, or 2-APTP, is a synthetic compound used in a variety of scientific research applications. It is a member of the class of compounds known as amides and is characterized by its unique structure, which consists of an amide group linked to a phenyl ring and a trifluoromethyl group. 2-APTP has several unique properties that make it a valuable tool for researchers in a variety of fields.
科学研究应用
合成和化学性质
- (Z)-2-乙酰-N-苯基-3-[4-(三氟甲基)苯胺基]-2-丙烯酰胺及相关化合物已被研究其合成过程和化学性质。一项关键研究涉及从2-乙烯基苯甲腈衍生物合成(Z)-2-(2-乙酰-2 H-异喹啉-1-基)乙酰胺,突出了碘介导的环化在产生这类化合物中的重要性 (Kobayashi et al., 2007)。
- 另一项研究侧重于从(Z)-2-甲基-3-(苯硫基)丙烯酸和(E)-N-叔丁基-2-甲基-3-(苯硫基)丙烯酰胺衍生物生成烯丙基碳负离子物种,展示了这些化合物在与醛和酮反应中的多功能性 (Kitaoka et al., 1983)。
生物活性和药理潜力
- 与问题中的化合物密切相关的N-羟基-3-苯基-2-丙烯酰胺的研究表明它们作为人类组蛋白去乙酰化酶(HDAC)的新型抑制剂的潜力。这些化合物在人类癌细胞系中表现出强大的酶抑制和细胞生长抑制作用,突显了它们在癌症治疗中的潜力 (Remiszewski et al., 2003)。
- 关于N-羟基苯丙烯酰胺和N-羟基吡啶-2-基丙烯酰胺的相关研究,这些化合物包含类似于(Z)-2-乙酰-N-苯基-3-[4-(三氟甲基)苯胺基]-2-丙烯酰胺的结构,评估它们作为HDAC抑制剂的有效性。这些化合物表现出显著的稳定性,并在体内显示出抗肿瘤活性,表明它们在治疗癌症和神经退行性疾病等人类疾病中的潜力 (Thaler et al., 2010)。
溶解度和热力学性质
- 已研究了类似于(Z)-2-乙酰-N-苯基-3-[4-(三氟甲基)苯胺基]-2-丙烯酰胺的衍生物,如N-(4-甲基苯基-Z-3-氯-2-(苯硫基)丙烯酰胺,在各种溶剂中的溶解度。这项研究对于了解该化合物在不同环境中的行为以及优化其在各种应用中的使用,包括制药配方,至关重要 (Souza et al., 2018)。
作用机制
Target of Action
Compounds with similar structures, such as 4-phenyl-6-trifluoromethyl-2-aminopyrimidines, have been studied for their fungicidal activity against botrytis cinerea .
Mode of Action
It’s worth noting that the trifluoromethyl group is often incorporated into drug molecules to enhance certain properties such as lipophilicity, metabolic stability, and potency .
Biochemical Pathways
The presence of the trifluoromethyl group in similar compounds has been associated with various pharmacological activities .
Pharmacokinetics
The trifluoromethyl group is known to enhance the metabolic stability of drug molecules .
Result of Action
Compounds with similar structures have shown significant fungicidal activity .
Action Environment
It’s worth noting that environmental factors can significantly influence the effectiveness and stability of many chemical compounds .
生化分析
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (Z)-2-acetyl-N-phenyl-3-[4-(trifluoromethyl)anilino]-2-propenamide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been observed to cause changes in cellular function, including alterations in gene expression and metabolic processes.
Dosage Effects in Animal Models
The effects of (Z)-2-acetyl-N-phenyl-3-[4-(trifluoromethyl)anilino]-2-propenamide vary with different dosages in animal models. At lower doses, the compound has been shown to have therapeutic effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect. Exceeding this threshold can result in toxicity, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
(Z)-2-acetyl-N-phenyl-3-[4-(trifluoromethyl)anilino]-2-propenamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, leading to changes in metabolic flux and metabolite levels . The compound’s impact on metabolic pathways is significant, as it can alter the balance of metabolites and affect overall cellular metabolism.
Transport and Distribution
The transport and distribution of (Z)-2-acetyl-N-phenyl-3-[4-(trifluoromethyl)anilino]-2-propenamide within cells and tissues are crucial for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues can influence its efficacy and toxicity. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of (Z)-2-acetyl-N-phenyl-3-[4-(trifluoromethyl)anilino]-2-propenamide plays a vital role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications are involved in directing the compound to its site of action. The subcellular localization of this compound can influence its interactions with biomolecules and its overall efficacy.
属性
IUPAC Name |
3-hydroxy-N-phenyl-2-[[4-(trifluoromethyl)phenyl]iminomethyl]but-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O2/c1-12(24)16(17(25)23-15-5-3-2-4-6-15)11-22-14-9-7-13(8-10-14)18(19,20)21/h2-11,24H,1H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGJXPCZVYCFKLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C=NC1=CC=C(C=C1)C(F)(F)F)C(=O)NC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



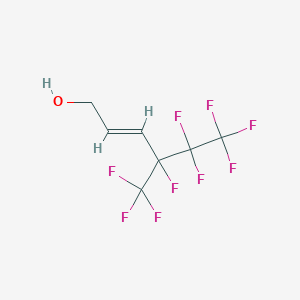
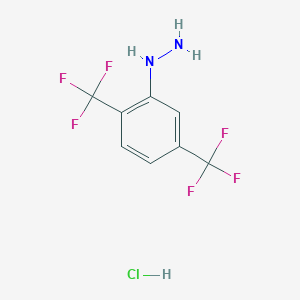
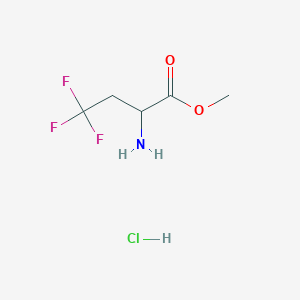
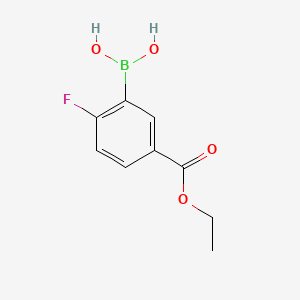
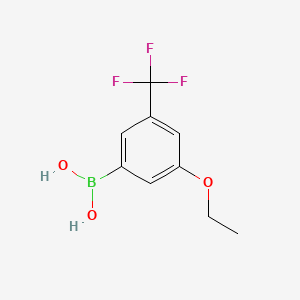

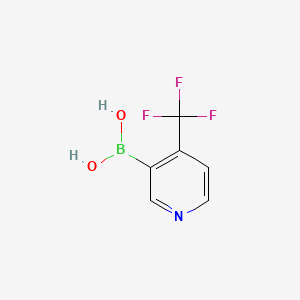



![(2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid](/img/structure/B1418030.png)
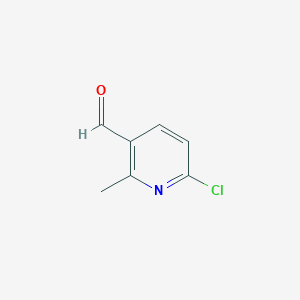
![(5-Chloro-2-[(2,2-dimethylpropoxy)carbonyl]phenyl)boronic acid](/img/structure/B1418032.png)
